ethyl 4-({[(3-fluoro-4-methylphenyl)carbamoyl]methyl}sulfanyl)-6-methyl-2-oxo-1,2-dihydropyrimidine-5-carboxylate
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Overview
Description
Ethyl 4-[2-(3-fluoro-4-methylanilino)-2-oxoethyl]sulfanyl-6-methyl-2-oxo-1H-pyrimidine-5-carboxylate is a complex organic compound with potential applications in various fields of scientific research. This compound features a pyrimidine ring, which is a common scaffold in many biologically active molecules, and a fluorinated aniline moiety, which can enhance the compound’s biological activity and stability.
Preparation Methods
The synthesis of ethyl 4-({[(3-fluoro-4-methylphenyl)carbamoyl]methyl}sulfanyl)-6-methyl-2-oxo-1,2-dihydropyrimidine-5-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the reaction of 3-fluoro-4-methylaniline with ethyl 2-bromoacetate to form an intermediate, which is then reacted with thiourea to introduce the sulfanyl group. The final step involves the cyclization of the intermediate with a suitable reagent to form the pyrimidine ring .
Chemical Reactions Analysis
Ethyl 4-[2-(3-fluoro-4-methylanilino)-2-oxoethyl]sulfanyl-6-methyl-2-oxo-1H-pyrimidine-5-carboxylate can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form a sulfoxide or sulfone.
Reduction: The carbonyl groups can be reduced to alcohols under suitable conditions.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The fluorinated aniline moiety can enhance the compound’s interaction with biological targets, making it a potential candidate for drug development.
Medicine: The pyrimidine ring is a common scaffold in many antiviral and anticancer drugs, suggesting potential therapeutic applications.
Industry: The compound’s stability and reactivity make it useful in various industrial processes.
Mechanism of Action
The mechanism of action of ethyl 4-({[(3-fluoro-4-methylphenyl)carbamoyl]methyl}sulfanyl)-6-methyl-2-oxo-1,2-dihydropyrimidine-5-carboxylate involves its interaction with specific molecular targets. The fluorinated aniline moiety can enhance binding to enzymes or receptors, while the pyrimidine ring can interact with nucleic acids or proteins. These interactions can modulate biological pathways, leading to therapeutic effects .
Comparison with Similar Compounds
Ethyl 4-[2-(3-fluoro-4-methylanilino)-2-oxoethyl]sulfanyl-6-methyl-2-oxo-1H-pyrimidine-5-carboxylate can be compared with other similar compounds, such as:
Ethyl 4-(2-fluorophenyl)-6-methyl-2-thioxo-1-(p-tolyl)-1,2,3,4-tetrahydropyrimidine-5-carboxylate: This compound also features a fluorinated phenyl ring and a pyrimidine scaffold, but with different substituents.
Ethyl 6-methoxy-3-methylindole-2-carboxylate: This compound has a similar ester functional group but a different heterocyclic core. The unique combination of the fluorinated aniline and pyrimidine ring in ethyl 4-({[(3-fluoro-4-methylphenyl)carbamoyl]methyl}sulfanyl)-6-methyl-2-oxo-1,2-dihydropyrimidine-5-carboxylate distinguishes it from these similar compounds.
Properties
IUPAC Name |
ethyl 4-[2-(3-fluoro-4-methylanilino)-2-oxoethyl]sulfanyl-6-methyl-2-oxo-1H-pyrimidine-5-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18FN3O4S/c1-4-25-16(23)14-10(3)19-17(24)21-15(14)26-8-13(22)20-11-6-5-9(2)12(18)7-11/h5-7H,4,8H2,1-3H3,(H,20,22)(H,19,21,24) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NAURTRVVDGITOD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(NC(=O)N=C1SCC(=O)NC2=CC(=C(C=C2)C)F)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18FN3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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